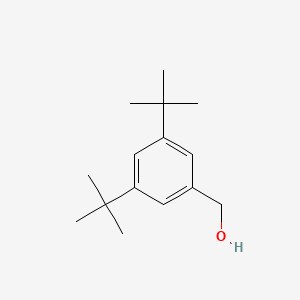

3,5-Di-tert-butylbenzyl Alcohol

Vue d'ensemble

Description

3,5-Di-tert-butylbenzyl Alcohol is an organic compound with the molecular formula C15H24O. It is characterized by the presence of two tert-butyl groups attached to a benzyl alcohol moiety. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,5-Di-tert-butylbenzyl Alcohol can be synthesized through several methods. One common approach involves the alkylation of 3,5-di-tert-butylbenzyl chloride with a suitable alcohol under basic conditions. Another method includes the reduction of 3,5-di-tert-butylbenzaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale alkylation reactions. The process typically requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Di-tert-butylbenzyl Alcohol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to its corresponding hydrocarbon using strong reducing agents.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: MnO2, KMnO4, and other oxidizing agents under controlled conditions.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Various halogenating agents and catalysts.

Major Products:

Oxidation: 3,5-di-tert-butylbenzaldehyde.

Reduction: Corresponding hydrocarbons.

Substitution: Halogenated derivatives and other substituted products.

Applications De Recherche Scientifique

3,5-Di-tert-butylbenzyl Alcohol has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3,5-Di-tert-butylbenzyl Alcohol involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of aldehydes or other oxidized products. Its antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals .

Comparaison Avec Des Composés Similaires

4-Hydroxy-3,5-di-tert-butylbenzyl Alcohol: Known for its antioxidant properties.

3,5-Di-tert-butylbenzaldehyde: An oxidation product of 3,5-Di-tert-butylbenzyl Alcohol.

Uniqueness: this compound is unique due to its stability and versatility in undergoing various chemical reactions. Its tert-butyl groups provide steric hindrance, enhancing its stability compared to other benzyl alcohol derivatives .

Activité Biologique

3,5-Di-tert-butylbenzyl alcohol (DTBBA) is an organic compound recognized for its potential biological activities, particularly as an antioxidant. This article delves into the compound's biological properties, synthesis methods, and applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the chemical formula . Its structure features a benzyl group with two tert-butyl groups at the 3 and 5 positions of the aromatic ring. This configuration imparts significant steric hindrance and lipophilicity, enhancing its ability to penetrate biological membranes and interact with cellular components.

| Property | Description |

|---|---|

| Molecular Formula | C₁₅H₂₄O |

| Molecular Weight | 224.36 g/mol |

| Functional Groups | Alcohol (−OH), Aromatic Ring |

| Solubility | Lipophilic; soluble in organic solvents |

Antioxidant Activity

Research indicates that DTBBA exhibits significant antioxidant properties due to its phenolic hydroxyl group. This allows it to scavenge free radicals, which are implicated in oxidative stress and various diseases. The compound's lipophilicity enhances its ability to integrate into lipid membranes, potentially affecting membrane fluidity and protein function .

The antioxidant mechanism of DTBBA involves the donation of hydrogen atoms from its hydroxyl group to free radicals, thus neutralizing them. This activity is crucial in preventing oxidative damage to cells and tissues.

Synthesis Methods

Several methods exist for synthesizing this compound:

- Starting Materials : The synthesis typically begins with phenolic compounds or their derivatives.

- Reactions : Common reactions include alkylation processes where tert-butyl groups are introduced via alkyl halides.

- Catalysts : Various catalysts may be employed to enhance reaction efficiency and yield.

Case Studies

- Antioxidant Efficacy : A study demonstrated that DTBBA significantly reduced oxidative stress markers in vitro, showcasing its potential for therapeutic applications in diseases associated with oxidative damage.

- Cell Membrane Interaction : Investigations into the interactions of DTBBA with biological membranes revealed that it can alter membrane properties, potentially influencing cellular signaling pathways .

Applications

Due to its unique properties, this compound finds applications across various fields:

Propriétés

IUPAC Name |

(3,5-ditert-butylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9,16H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYHRNYPVNFGNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)CO)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506016 | |

| Record name | (3,5-Di-tert-butylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77387-57-6 | |

| Record name | (3,5-Di-tert-butylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-hydroxy-3,5-di-tert-butylbenzyl alcohol in gas-liquid chromatography?

A: 4-hydroxy-3,5-di-tert-butylbenzyl alcohol shows promise as a combined antioxidant and tail-reducer in packed-column gas-liquid chromatography []. While the exact mechanism of action requires further investigation, its presence likely minimizes oxidative degradation of analytes during the separation process, leading to improved peak shapes and potentially enhanced analytical accuracy.

Q2: Can 3,5-di-tert-butylbenzyl alcohol be catalytically oxidized?

A: Yes, research indicates that this compound can undergo solid-phase catalytic oxidation []. The specific conditions and catalysts employed significantly influence the reaction products and selectivity. Further research into optimizing this catalytic process could uncover valuable synthetic pathways and applications for this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.